molecular formula C20H26N4O B13758507 N-(2,6-diethylphenyl)-1-pyrazin-2-ylpiperidine-4-carboxamide

N-(2,6-diethylphenyl)-1-pyrazin-2-ylpiperidine-4-carboxamide

Katalognummer: B13758507
Molekulargewicht: 338.4 g/mol
InChI-Schlüssel: WWNIQKIEWABZRE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,6-diethylphenyl)-1-pyrazin-2-ylpiperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a pyrazine ring, and a carboxamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-diethylphenyl)-1-pyrazin-2-ylpiperidine-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of 2,6-diethylphenylamine, which is then reacted with pyrazine-2-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to increase yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,6-diethylphenyl)-1-pyrazin-2-ylpiperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-(2,6-diethylphenyl)-1-pyrazin-2-ylpiperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of N-(2,6-diethylphenyl)-1-pyrazin-2-ylpiperidine-4-carboxamide involves its interaction with specific molecular targets. It is believed to modulate certain biochemical pathways by binding to receptors or enzymes, thereby altering their activity. This modulation can lead to various physiological effects, such as pain relief or reduced inflammation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(2,6-diethylphenyl)-1-pyrazin-2-ylpiperidine-4-carboxamide stands out due to its unique combination of a piperidine ring and a pyrazine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .

Eigenschaften

Molekularformel

C20H26N4O

Molekulargewicht

338.4 g/mol

IUPAC-Name

N-(2,6-diethylphenyl)-1-pyrazin-2-ylpiperidine-4-carboxamide

InChI

InChI=1S/C20H26N4O/c1-3-15-6-5-7-16(4-2)19(15)23-20(25)17-8-12-24(13-9-17)18-14-21-10-11-22-18/h5-7,10-11,14,17H,3-4,8-9,12-13H2,1-2H3,(H,23,25)

InChI-Schlüssel

WWNIQKIEWABZRE-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2CCN(CC2)C3=NC=CN=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.